molecular formula C14H15N3O3S B11652929 2-(4-Hydroxy-6-methoxymethyl-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide

2-(4-Hydroxy-6-methoxymethyl-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide

Cat. No.: B11652929
M. Wt: 305.35 g/mol
InChI Key: MHEIBYXCKFWYJX-UHFFFAOYSA-N
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Description

2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The reaction proceeds through the formation of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which is then reacted with various amines to yield the corresponding acetamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity.

Mechanism of Action

The mechanism of action of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in nucleic acid synthesis, thereby disrupting the replication and transcription processes in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C14H15N3O3S/c1-20-8-11-7-12(18)17-14(16-11)21-9-13(19)15-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,19)(H,16,17,18)

InChI Key

MHEIBYXCKFWYJX-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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